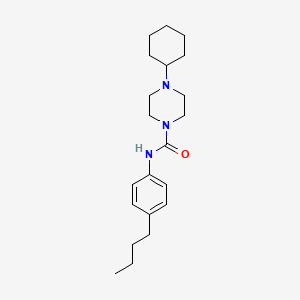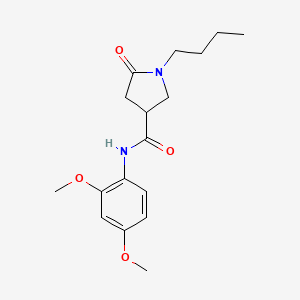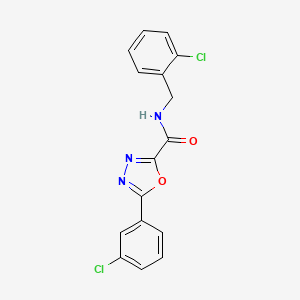
N-(4-butylphenyl)-4-cyclohexyl-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(4-butylphenyl)-4-cyclohexyl-1-piperazinecarboxamide, also known as BPC-157, is a synthetic peptide that has been extensively researched for its potential therapeutic applications. This peptide is derived from a naturally occurring protein in the human body called body protection compound. BPC-157 has been shown to have a wide range of benefits in laboratory experiments, and its potential for treating various diseases and injuries is currently being explored.
Mécanisme D'action
The exact mechanism of action of N-(4-butylphenyl)-4-cyclohexyl-1-piperazinecarboxamide is not fully understood, but it is believed to work by modulating various cellular signaling pathways. It has been shown to increase the expression of growth factors and promote angiogenesis, which can help to improve tissue repair and regeneration.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote the formation of new blood vessels, improve collagen synthesis, and reduce inflammation. This compound has also been shown to have neuroprotective effects, and it may have potential for treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-butylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has several advantages for laboratory experiments. It is stable and can be stored for long periods of time without degradation. It is also relatively easy to synthesize and purify. However, one limitation of this compound is that it can be expensive to produce in large quantities.
Orientations Futures
There are many potential future directions for N-(4-butylphenyl)-4-cyclohexyl-1-piperazinecarboxamide research. One area of interest is the potential for this compound to treat gastrointestinal disorders such as inflammatory bowel disease and ulcerative colitis. This compound may also have potential for treating cardiovascular disease and diabetes. Additionally, research is ongoing to determine the safety and efficacy of this compound for human use.
In conclusion, this compound is a synthetic peptide that has been extensively researched for its potential therapeutic applications. It has been shown to have anti-inflammatory, angiogenic, and wound healing properties, and it may have potential for treating a wide range of diseases and injuries. While there is still much to learn about the mechanism of action of this compound, its potential for improving tissue repair and regeneration makes it an exciting area of research.
Applications De Recherche Scientifique
N-(4-butylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has been studied extensively in laboratory experiments for its potential therapeutic applications. It has been shown to have anti-inflammatory, angiogenic, and wound healing properties. This compound has also been shown to improve muscle and tendon healing, as well as bone regeneration.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-4-cyclohexylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-2-3-7-18-10-12-19(13-11-18)22-21(25)24-16-14-23(15-17-24)20-8-5-4-6-9-20/h10-13,20H,2-9,14-17H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVTYLZCAZPYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4792331.png)
![2,3,4,5,6-pentamethyl-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4792339.png)
![5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide](/img/structure/B4792351.png)
![methyl [5-(4-hydroxy-3-iodobenzylidene)-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4792356.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4792361.png)
![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4792371.png)
![3-allyl-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4792375.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4792386.png)
![N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}acetamide](/img/structure/B4792394.png)
![4-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}benzamide](/img/structure/B4792404.png)
![N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B4792417.png)
![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4792425.png)

